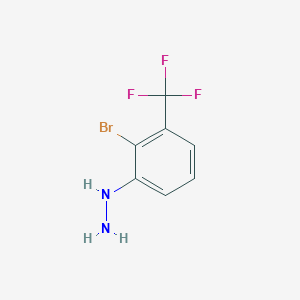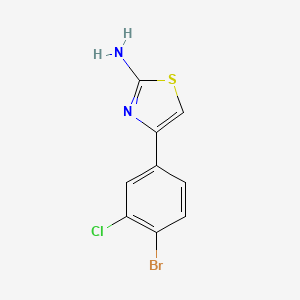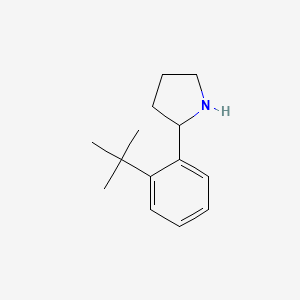
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine is an organic compound with the molecular formula C7H6BrF3N2 It is a hydrazine derivative where the hydrazine group is attached to a phenyl ring substituted with bromine and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 2-bromo-3-(trifluoromethyl)aniline with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine group into amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Amines
Substitution: Various substituted phenylhydrazine derivatives
Applications De Recherche Scientifique
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Bromo-3-(trifluoromethyl)phenyl)hydrazine: Unique due to the presence of both bromine and trifluoromethyl groups.
1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine: Similar structure but different position of the trifluoromethyl group.
1-(2-Chloro-3-(trifluoromethyl)phenyl)hydrazine: Chlorine instead of bromine, affecting reactivity and properties.
Uniqueness
This compound is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C7H6BrF3N2 |
|---|---|
Poids moléculaire |
255.03 g/mol |
Nom IUPAC |
[2-bromo-3-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-4(7(9,10)11)2-1-3-5(6)13-12/h1-3,13H,12H2 |
Clé InChI |
IDIXKKLNKPFEDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)NN)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)










